3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure It belongs to the class of benzamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
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Introduction of the Morpholino Group: : The next step involves the introduction of the morpholino group. This can be achieved by reacting the benzamide intermediate with 2-phenylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Final Coupling: : The final step involves the coupling of the morpholino-substituted benzamide with an appropriate electrophile to introduce the 2-oxoethyl group. This can be achieved using reagents such as ethyl chloroformate or similar electrophilic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the morpholino and oxoethyl groups.
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide: Lacks the trimethoxy substitution on the benzene ring.
3,4,5-trimethoxy-N-(2-oxoethyl)benzamide: Lacks the phenylmorpholino group.
Uniqueness
3,4,5-trimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is unique due to the presence of both the trimethoxy substitution on the benzene ring and the 2-oxo-2-(2-phenylmorpholino)ethyl group
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-11-16(12-18(28-2)21(17)29-3)22(26)23-13-20(25)24-9-10-30-19(14-24)15-7-5-4-6-8-15/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOTYJSSPDKIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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